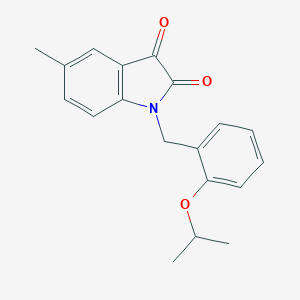

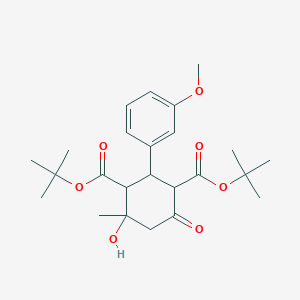

![molecular formula C22H25NO3 B367149 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-62-6](/img/structure/B367149.png)

1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of DL76 has been studied using the microorganism Cunninghamella. The most probable direction of DL76 metabolic transition was the oxidation of the methyl group in the tert-butyl moiety leading to the formation of the metabolite with I° alcohol properties .Chemical Reactions Analysis

The biotransformation of DL76 was carried out by three strains of filamentous fungus: Cunninghamella echinulata, Cunninghamella blakesleeana, and Cunninghamella elegans. All three strains conducted the oxidation of the methyl group in the tert-butyl moiety of DL76 .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

1-[3-(4-tert-Butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione, as a derivative of isatin (1H-indole-2,3-dione), plays a critical role in the synthesis of heterocyclic compounds. Isatins and their derivatives are renowned for their synthetic versatility and significant biological activities. They serve as essential building blocks in forming a wide range of N-heterocycles through various reactions. Recent literature emphasizes Pfitzinger, ring-opening, and ring expansion reactions of isatin derivatives, underscoring their potential in creating novel heterocyclic compounds with promising research and therapeutic applications (Sadeghian & Bayat, 2022).

Bioactive Phenolic Compounds

The structural component, 4-tert-butylphenoxy, relates to the exploration of bioactive phenolic compounds like 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs. These compounds are identified in numerous species across different families, showcasing a broad spectrum of toxicity against testing organisms. This toxicity, intriguingly, includes autotoxicity, suggesting a complex biological role that might be leveraged in scientific research for understanding bioactive substances' ecological and physiological functions (Zhao et al., 2020).

Synthetic Phenolic Antioxidants

Another research domain is the environmental and biological impact of synthetic phenolic antioxidants (SPAs), which include derivatives related to the tert-butylphenol structure. SPAs are used extensively across industries to extend product shelf life by inhibiting oxidative reactions. Investigations into SPAs’ environmental presence, human exposure, and toxicity have highlighted concerns, particularly regarding their potential for hepatic toxicity, endocrine disruption, and carcinogenicity. These studies call for the development of novel SPAs with minimized environmental and health risks, emphasizing the need for ongoing research in chemical synthesis and toxicology (Liu & Mabury, 2020).

Mecanismo De Acción

Target of Action

The compound 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione, also known as DL76, primarily targets the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play crucial roles in the regulation of neurotransmitters in the brain. H3R is involved in the release and synthesis of histamine and other neurotransmitters, while MAO B is responsible for the breakdown of dopamine .

Mode of Action

DL76 acts as an antagonist for the Histamine H3 Receptor and an inhibitor for Monoamine Oxidase B . As an H3R antagonist, it prevents the action of histamine at the H3 receptor, leading to increased release of histamine and other neurotransmitters. As an MAO B inhibitor, it prevents the breakdown of dopamine, thereby increasing its availability .

Biochemical Pathways

The action of DL76 affects the dopaminergic and histaminergic pathways . By inhibiting MAO B and antagonizing H3R, DL76 increases the levels of dopamine and histamine in the brain. This can have positive effects on cognitive function and potentially provide therapeutic benefits for neurodegenerative diseases like Parkinson’s disease .

Pharmacokinetics

It has been described asorally available , indicating good absorption and bioavailability

Result of Action

The increased levels of dopamine and histamine in the brain due to the action of DL76 can lead to enhanced cognitive function . In vivo studies have shown antiparkinsonian activity of DL76, suggesting potential therapeutic benefits for Parkinson’s disease .

Propiedades

IUPAC Name |

1-[3-(4-tert-butylphenoxy)propyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-15-6-11-19-18(14-15)20(24)21(25)23(19)12-5-13-26-17-9-7-16(8-10-17)22(2,3)4/h6-11,14H,5,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPUYLQHLNNMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

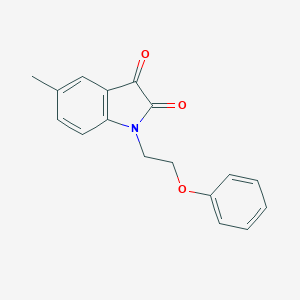

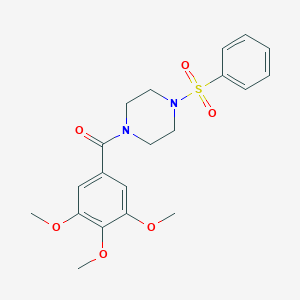

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

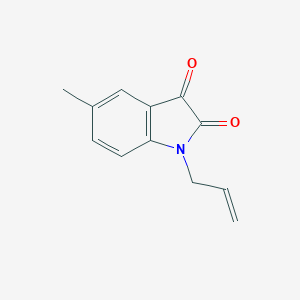

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)